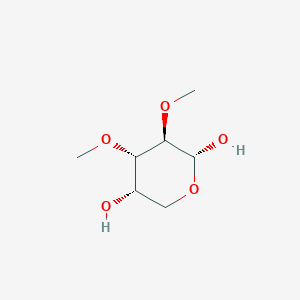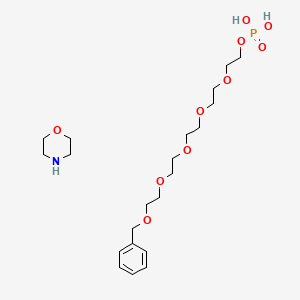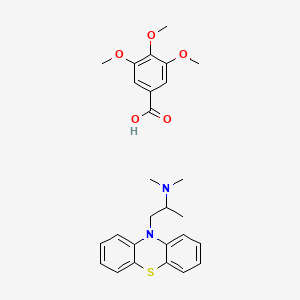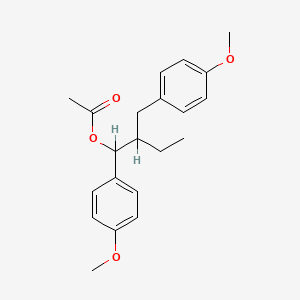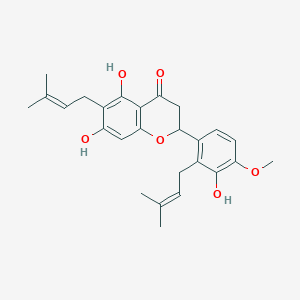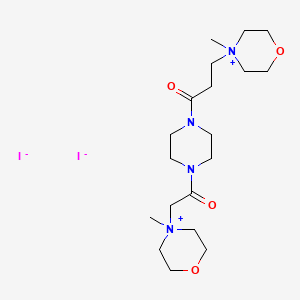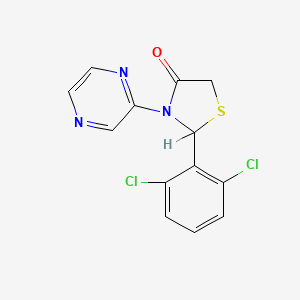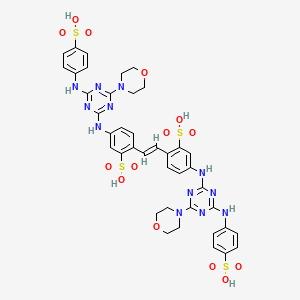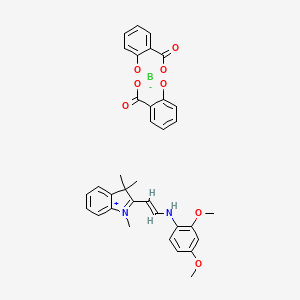
2-(2-(2,4-Dimethoxyanilino)vinyl)-1,3,3-trimethyl-3H-indolium bis(salicylato(2-)-O1,O2)borate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(2,4-Dimethoxyanilino)vinyl)-1,3,3-trimethyl-3H-indolium bis(salicylato(2-)-O1,O2)borate(1-) is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2,4-Dimethoxyanilino)vinyl)-1,3,3-trimethyl-3H-indolium bis(salicylato(2-)-O1,O2)borate(1-) typically involves multiple steps, starting with the preparation of the 2,4-dimethoxyaniline precursor. This precursor is then reacted with other reagents to form the final compound. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(2,4-Dimethoxyanilino)vinyl)-1,3,3-trimethyl-3H-indolium bis(salicylato(2-)-O1,O2)borate(1-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can alter the compound’s structure, potentially leading to new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different oxygenated derivatives, while substitution reactions could introduce new functional groups into the compound’s structure.
Applications De Recherche Scientifique
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It may be used in biological assays to investigate its effects on various biological systems.
Mécanisme D'action
The mechanism by which 2-(2-(2,4-Dimethoxyanilino)vinyl)-1,3,3-trimethyl-3H-indolium bis(salicylato(2-)-O1,O2)borate(1-) exerts its effects involves interactions with molecular targets and pathways. These interactions can include binding to specific receptors, altering enzyme activity, or affecting cellular signaling pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-(2,4-Dimethoxy-phenyl)-vinyl]-1-ethyl-pyridinium iodide: Another stilbazolium derivative with similar structural features and applications.
2,4-Dimethoxyaniline: A precursor used in the synthesis of various compounds, including the one .
Propriétés
Numéro CAS |
78527-98-7 |
|---|---|
Formule moléculaire |
C35H33BN2O8 |
Poids moléculaire |
620.5 g/mol |
Nom IUPAC |
2,4-dimethoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;3,3'-spirobi[2,4-dioxa-3-boranuidabicyclo[4.4.0]deca-1(10),6,8-triene]-5,5'-dione |
InChI |
InChI=1S/C21H24N2O2.C14H8BO6/c1-21(2)16-8-6-7-9-18(16)23(3)20(21)12-13-22-17-11-10-15(24-4)14-19(17)25-5;16-13-9-5-1-3-7-11(9)18-15(20-13)19-12-8-4-2-6-10(12)14(17)21-15/h6-14H,1-5H3;1-8H/q;-1/p+1 |
Clé InChI |
OWNFFAAFSKVKJT-UHFFFAOYSA-O |
SMILES isomérique |
[B-]12(OC3=CC=CC=C3C(=O)O1)OC4=CC=CC=C4C(=O)O2.CC1(C2=CC=CC=C2[N+](=C1/C=C/NC3=C(C=C(C=C3)OC)OC)C)C |
SMILES canonique |
[B-]12(OC3=CC=CC=C3C(=O)O1)OC4=CC=CC=C4C(=O)O2.CC1(C2=CC=CC=C2[N+](=C1C=CNC3=C(C=C(C=C3)OC)OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


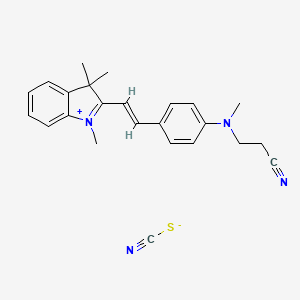
![9-pyridin-2-yl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12713896.png)
